Ethyl 3-(4-fluorophenyl)-2-butenoate
Description
Ethyl 3-(4-fluorophenyl)-2-butenoate (CAS: 915923-90-9) is an α,β-unsaturated ester characterized by a 4-fluorophenyl substituent at the β-position of the butenoate backbone. Its IUPAC name is ethyl (2E)-3-(4-fluorophenyl)but-2-enoate, and it is alternatively referred to as ethyl (E)-3-(4-fluorophenyl)but-2-enoate . The compound’s molecular formula is C₁₂H₁₃FO₂, with a molecular weight of 208.23 g/mol. This ester is commonly utilized in organic synthesis as a precursor for fluorinated heterocycles or pharmaceuticals.
Properties
Molecular Formula |
C12H13FO2 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
ethyl 3-(4-fluorophenyl)but-2-enoate |
InChI |
InChI=1S/C12H13FO2/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-8H,3H2,1-2H3 |
InChI Key |
ZGPVSBPPWZFTLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between Ethyl 3-(4-fluorophenyl)-2-butenoate and related esters:
| Compound Name | Molecular Formula | CAS Number | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | C₁₂H₁₃FO₂ | 915923-90-9 | α,β-unsaturated ester, 4-fluorophenyl | 208.23 |
| Ethyl 2-cyano-3-(4-fluorophenyl)-2-butenoate | C₁₃H₁₁FNO₂ | 15297-64-0 | α-cyano, α,β-unsaturated ester, 4-fluorophenyl | 233.24 |
| Ethyl (3E)-2-oxo-4-phenylbut-3-enoate | C₁₂H₁₂O₃ | 17451-20-6 | α-oxo, α,β-unsaturated ester, phenyl | 204.22 |
| Ethyl 3-(4-bromo-3-fluorophenyl)propanoate | C₁₁H₁₂BrFO₂ | 1261778-92-0 | Saturated ester, 4-bromo-3-fluorophenyl | 275.12 |
| Ethyl (E)-4-(4-bromo-2-formylphenoxy)but-2-enoate | C₁₄H₁₅BrO₅ | 478064-33-4 | Phenoxy, formyl, bromo substituents | 343.17 |
Key Observations:
The α-cyano group in Ethyl 2-cyano-3-(4-fluorophenyl)-2-butenoate introduces strong electron-withdrawing effects, likely increasing reactivity in Michael addition or cyclization reactions compared to the non-cyano analog .
Saturation vs. Unsaturation: Ethyl 3-(4-bromo-3-fluorophenyl)propanoate lacks the α,β-unsaturation, reducing conjugation and altering reactivity (e.g., decreased susceptibility to nucleophilic attack at the β-position) .
Physicochemical Properties
- Solubility : The 4-fluorophenyl group enhances lipophilicity compared to hydroxyl or methoxy-substituted analogs (e.g., compounds in ) but reduces it relative to brominated derivatives due to bromine’s larger atomic volume .
- Stability: The α,β-unsaturated ester in the target compound is prone to hydrolysis under basic conditions, similar to Ethyl (3E)-2-oxo-4-phenylbut-3-enoate .
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